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Introduction
Tapinarof is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist

approved for the treatment of plaque psoriasis and atopic dermatitis.[1][2][3][4] Its novel

mechanism of action, which involves the modulation of inflammatory cytokines, skin barrier

protein expression, and oxidative stress, sets it apart from traditional topical therapies.[2][4][5]

This technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of tapinarof, synthesizing available data from clinical and in vitro studies to inform

further research and drug development efforts.

Pharmacokinetics
The pharmacokinetic profile of tapinarof following topical administration is characterized by low

systemic absorption.[6]

Absorption
Following topical application of tapinarof cream, systemic absorption is limited. In a maximal

use clinical trial (NCT04042103) involving adults with extensive plaque psoriasis (≥20% body

surface area), plasma concentrations of tapinarof were low, with the majority of samples being

below the lower limit of quantitation (50 pg/mL).[6] Notably, systemic exposure to tapinarof

decreased over the 29-day treatment period, a phenomenon that may be attributable to the
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restoration of the skin barrier function.[6] No evidence of site-specific accumulation has been

observed with continuous use.[1]

Distribution
Tapinarof exhibits high plasma protein binding, with approximately 99% being bound in vitro.[1]

[3] The estimated apparent volume of distribution at steady-state (Vss) ranges from 1270 to

1500 mL/kg, suggesting extensive tissue distribution.[3]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of tapinarof from a

maximal use trial (NCT04042103) in adult patients with extensive plaque psoriasis who applied

tapinarof cream 1% once daily.

Parameter Day 1 Day 29

Mean Cmax (pg/mL) 898 116

Median Cmax (pg/mL) 181 59.4

Geometric Mean AUC0–last

(pg·h/mL)
861 321

Median Tmax (hours) 2 - 5 Not reported

Data sourced from a Phase IIa,

multicenter, open-label

maximal use study

(NCT04042103). Cmax:

Maximum plasma

concentration; AUC0–last:

Area under the plasma

concentration-time curve from

time zero to the last

measurable concentration;

Tmax: Time to reach maximum

plasma concentration.
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Metabolism
Tapinarof undergoes extensive hepatic metabolism through multiple pathways, including

oxidation, glucuronidation, and sulfation.[1][3][7]

In Vitro Metabolism
In vitro studies using human liver microsomes and hepatocytes have identified the key

enzymes involved in the metabolism of tapinarof.

Metabolic Pathway Major Enzymes Minor Enzymes

Oxidation CYP1A2, CYP3A4 CYP2C9, CYP2C19, CYP2D6

Glucuronidation
UGTs (specific isoforms not

detailed in sources)

Sulfation
SULTs (specific isoforms not

detailed in sources)

CYP: Cytochrome P450; UGT:

UDP-glucuronosyltransferase;

SULT: Sulfotransferase.

Tapinarof is the primary circulating component in plasma, with its sulfate metabolite, tapinarof

sulfate, being undetectable in clinical studies even with a highly sensitive assay (lower limit of

quantitation of 10 pg/mL).[6]

Drug-Drug Interaction Potential
In vitro studies indicate that tapinarof has a low potential for drug-drug interactions. It does not

inhibit or induce major cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8,

CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5.[1] Furthermore, tapinarof does not inhibit various

clinically important drug transporters such as P-glycoprotein (P-gp), breast cancer resistance

protein (BCRP), organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1,

OCT2), organic anion transporting polypeptides (OATP1B1, OATP1B3), and multidrug and

toxin extrusion proteins (MATE1, MATE2-K).[1]
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Excretion
Detailed information on the excretion of tapinarof and its metabolites from a dedicated human

mass balance study is not publicly available. Due to the limited systemic absorption and low

plasma concentrations, determining the precise routes and extent of excretion has been

challenging.

Experimental Protocols
Clinical Pharmacokinetic Study (NCT04042103)
Title: A Maximal Use Study of Tapinarof Cream, 1% in Adults With Extensive Plaque Psoriasis.

[8]

Study Design: This was a phase IIa, multicenter, open-label study.[6]

Participants: The study enrolled 21 adult patients (aged 18 to 75 years) with a confirmed

clinical diagnosis of stable plaque psoriasis for at least 6 months, a body surface area (BSA)

involvement of ≥ 20%, and a Physician's Global Assessment (PGA) score of ≥ 3 at screening.

[6][8]

Dosing: Patients applied a thin layer of tapinarof cream 1% to all affected areas once daily for

29 days.[6]

Pharmacokinetic Sampling: Serial plasma samples for pharmacokinetic analysis were collected

on Day 1 and Day 29 at the following time points: pre-dose, and 1, 2, 3, 4, 5, 8, and 12 hours

post-dose. Additional samples were collected at 24 hours post-dose on Day 2 and Day 30. Pre-

dose and 2- and 4-hour post-dose samples were also collected on Day 15.[6]

Analytical Method: Concentrations of tapinarof and its metabolite, tapinarof sulfate, were

determined in plasma samples using a validated bioanalytical method. The lower limit of

quantitation for the assay was 50 pg/mL for tapinarof and 10 pg/mL for tapinarof sulfate.[6]

In Vitro Metabolism Studies (General Methodologies)
While specific experimental protocols for tapinarof are not detailed in the available literature,

the following represents a general methodology for such studies.
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CYP450-Mediated Metabolism:

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g.,

CYP1A2, CYP3A4, etc.).

Incubation: Tapinarof would be incubated with the enzyme source in the presence of an

NADPH-regenerating system at 37°C.

Analysis: The reaction would be terminated at various time points, and the samples analyzed

by a validated analytical method, such as LC-MS/MS, to determine the rate of tapinarof

depletion and the formation of oxidative metabolites.

Glucuronidation and Sulfation Assays:

Enzyme Source: Human liver microsomes or recombinant human UGT and SULT enzymes.

Cofactors: UDPGA (for UGT assays) or PAPS (for SULT assays) would be included in the

incubation mixture.

Incubation and Analysis: Similar to the CYP assays, tapinarof would be incubated with the

enzyme source and respective cofactor at 37°C. The formation of glucuronide and sulfate

conjugates would be monitored over time using LC-MS/MS.
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Caption: Tapinarof's Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
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Caption: Metabolic Pathways of Tapinarof.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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